molecular formula C21H27ClN2O B8383333 3-amino-N,N-dibenzylcyclohexane-carboxamide monohydrochloride

3-amino-N,N-dibenzylcyclohexane-carboxamide monohydrochloride

Cat. No. B8383333
M. Wt: 358.9 g/mol
InChI Key: BAXVTDQDJNKJRK-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A 4N-hydrochloric acid/1,4-dioxane solution (4.5 ml) was added to a solution of tert-butyl 3-[(dibenzylamino)carbonyl]cyclohexanecarbamate (0.749 g, 1.773 mmol) in tetrahydrofuran (4.5 ml) and stirred overnight. The solvent was distilled off under reduced pressure, followed by replacement with toluene (twice), whereby 3-amino-N,N-dibenzylcyclohexanecarboxamide monohydrochloride (0.848 g, >99%) was obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-[(dibenzylamino)carbonyl]cyclohexanecarbamate
Quantity
0.749 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH2:8]([N:15]([CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:16]([CH:18]1[CH2:23][CH2:22][CH2:21][CH:20]([NH:24]C(OC(C)(C)C)=O)[CH2:19]1)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[ClH:1].[NH2:24][CH:20]1[CH2:21][CH2:22][CH2:23][CH:18]([C:16]([N:15]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:17])[CH2:19]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
tert-butyl 3-[(dibenzylamino)carbonyl]cyclohexanecarbamate
Quantity
0.749 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(=O)C1CC(CCC1)NC(=O)OC(C)(C)C)CC1=CC=CC=C1
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.NC1CC(CCC1)C(=O)N(CC1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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